molecular formula C24H44CaO25 B8006933 Calcium lactobionate hydrate

Calcium lactobionate hydrate

Cat. No. B8006933
M. Wt: 772.7 g/mol
InChI Key: LIUNXXYNUIALAY-BSLBODANSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium lactobionate hydrate is a useful research compound. Its molecular formula is C24H44CaO25 and its molecular weight is 772.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Calcium lactobionate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium lactobionate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cation Interactions and Sugar Anion Conformation : A study on compounds like calcium lactobionate hydrate revealed that cations and hydrogen-bonding systems significantly influence the geometries and conformations of carbohydrate anions, which is crucial for understanding its chemical behavior (Wieczorek, Błaszczyk, & Król, 1996).

  • Bioproduction and Characterization : Lactobionic acid and its salts, including calcium lactobionate, have applications in the pharmaceutical area. These compounds can be produced through bioconversion processes and have shown potential for use in pharmaceutical applications due to their high purity levels and structural identities (Delagustin et al., 2017).

  • Solubility and Complex Formation : Research on calcium lactobionate hydrate shows that its solubility can be influenced by the presence of other hydroxycarboxylates. This solubility behavior is important for applications in food processing, especially in dairy products (Vavrušová, Munk, & Skibsted, 2013).

  • Stability and Stress Tests : The stability of calcium lactobionate hydrate against various conditions like temperature, pH, and oxidation is crucial for its application in pharmaceuticals. It has been found stable under various conditions, which is beneficial for its practical use (Delagustin et al., 2019).

  • Impact on Pig Growth and Pork Quality : Lactobionic acid, including its calcium salt, has been studied for its potential use in animal feeding, with positive effects on pig growth performance and pork quality (Zagorska et al., 2022).

  • Calcium Requirement in Lactococcal Phage Infection : In studies related to dairy processing, the requirement of calcium in the infection process of lactococcal phages was investigated, indicating the relevance of calcium salts like lactobionate in the dairy environment (Mahony et al., 2015).

properties

IUPAC Name

calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22O12.Ca.H2O/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h2*3-10,12-20H,1-2H2,(H,21,22);;1H2/q;;+2;/p-2/t2*3-,4-,5+,6+,7-,8-,9-,10-,12+;;/m11../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUNXXYNUIALAY-BSLBODANSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44CaO25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium lactobionate hydrate

CAS RN

5001-51-4, 110638-68-1
Record name Calcium bis(4-O-(β-D-galactosyl)-D-gluconate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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